Sodium nitrobenzoate
Description
Historical Development and Research Context
The development of this compound chemistry can be traced through significant advances in aromatic nitration processes and salt formation techniques that emerged during the industrial expansion of the 19th and 20th centuries. Historical research into nitrobenzoic acid derivatives established the foundation for understanding these compounds, with early investigations focusing on the separation and purification of isomeric mixtures. The nitration of benzoic acid to form nitrobenzoic acids, followed by neutralization with sodium hydroxide, became a standardized approach for producing this compound compounds.
Research conducted in the mid-20th century established critical separation techniques for obtaining pure isomers of nitrobenzoic acids from mixed acid nitration reactions. A significant breakthrough involved the development of selective precipitation methods using controlled basification and acidification cycles, which enabled the recovery of highly pure meta-nitrobenzoic acid with purities reaching 97-99% and recovery rates of approximately 95% of theoretical yield. This process involved dissolving crude nitrobenzoic acid mixtures in aqueous base solutions at pH values between 8-12, followed by acidification to pH levels of 1.5-3.5 to precipitate the desired isomer.
The establishment of modern analytical techniques in the latter half of the 20th century provided researchers with enhanced capabilities for characterizing this compound compounds. Spectroscopic methods, including infrared spectroscopy and nuclear magnetic resonance techniques, enabled detailed structural analysis and confirmed the molecular arrangements of different isomeric forms. Contemporary research has expanded to include biodegradation studies, where Comamonas species strain JS46 was discovered to metabolize 3-nitrobenzoate through specialized dioxygenase enzymes, representing a significant advancement in understanding environmental fate and biotransformation pathways.
Chemical Classification and Nomenclature
This compound compounds belong to the broader classification of aromatic carboxylate salts, specifically representing the sodium salts of nitrobenzoic acids. The International Union of Pure and Applied Chemistry nomenclature system designates these compounds based on the position of the nitro substituent relative to the carboxylate group on the benzene ring. The three primary isomeric forms are systematically named as sodium 2-nitrobenzoate (ortho-isomer), sodium 3-nitrobenzoate (meta-isomer), and sodium 4-nitrobenzoate (para-isomer), each possessing distinct chemical and physical properties.
The molecular formula for sodium 3-nitrobenzoate is established as C7H4NNaO4, with a molecular weight of 189.10 grams per mole. The Chemical Abstracts Service registry number for this specific isomer is 827-95-2, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature systems refer to this compound as benzoic acid, 3-nitro-, sodium salt, reflecting the systematic naming convention that identifies the parent carboxylic acid and its substituent pattern.
The structural characteristics of this compound compounds are defined by the presence of both electron-withdrawing groups on the aromatic ring system. The nitro group (-NO2) and carboxylate group (-COO-) create a unique electronic environment that influences the compound's reactivity patterns and intermolecular interactions. The sodium cation provides ionic character to the molecule, enhancing water solubility compared to the corresponding free carboxylic acid forms and facilitating handling in aqueous reaction systems.
Significance in Chemical Research and Industry
The industrial significance of this compound compounds extends across multiple sectors, with particular prominence in pharmaceutical intermediate synthesis, agrochemical production, and specialty chemical manufacturing. Research data indicates that sodium 3-nitrobenzoate serves as an important organic intermediate with applications spanning agrochemical, pharmaceutical, and dyestuff industries. The compound's versatility as a building block molecule stems from its reactive nitro group, which can undergo various chemical transformations including reduction, substitution, and cyclization reactions.
Market analysis reveals substantial growth in the this compound sector, driven primarily by increasing demand in pharmaceutical and agrochemical industries due to its role as an intermediate in organic synthesis. Rising global pharmaceutical production, especially in emerging economies, has significantly contributed to market expansion. The agrochemical sector's focus on developing advanced pesticides and herbicides has further boosted demand for these compounds. Technological advancements in chemical manufacturing processes have enhanced production efficiency and reduced costs, making this compound more accessible to various industries.
The compound's research applications extend into environmental chemistry, where studies have investigated its biodegradation pathways and environmental fate. Comamonas species strain JS46 demonstrates the ability to metabolize 3-nitrobenzoate through initial oxidation at the 3,4 position using a specialized dioxygenase enzyme, resulting in nitrite release and protocatechuate production. This biodegradation pathway represents a significant advancement in understanding how microorganisms can process nitroaromatic compounds, with implications for bioremediation applications and environmental cleanup strategies.
Contemporary research continues to explore novel applications for this compound compounds, including their use in the synthesis of metal complexes for antimicrobial and cytotoxic applications. Studies have investigated the preparation of nickel cyclam complexes incorporating 3-nitrobenzoate ligands, demonstrating the compound's utility in coordination chemistry research. Advanced oxidative processes have been developed for the degradation of nitrobenzoic acids, with optimal conditions established for photo-Fenton processes at pH 3.5 using iron catalysts.
The production and manufacturing of this compound compounds require careful consideration of process optimization and quality control measures. Industrial synthesis typically involves the controlled nitration of benzoic acid followed by neutralization and purification steps to achieve desired purity levels. Quality specifications for commercial grades typically require minimum purity levels of 94-95% as determined by high-performance liquid chromatography analysis. Storage conditions must maintain temperatures below 30°C in tightly closed containers to prevent degradation and ensure product stability.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDBDKITOXSHCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182789 | |
| Record name | Sodium nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28605-72-3 | |
| Record name | Sodium nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Sodium Benzoate
Structural Differences : Sodium benzoate lacks the nitro group, featuring only a carboxylate (-COO⁻) and a benzene ring.
Functional Roles :
- Sodium Benzoate : Primarily a preservative (food, cosmetics) and corrosion inhibitor. In acetate solutions, it induces adsorptive passivation on iron surfaces, forming protective layers without oxide formation .
- Sodium Nitrobenzoate : Used in mineral processing for selective flotation depression. The nitro group enhances oxidative capacity, promoting Fe³⁺/As⁵⁺ formation and irreversible hydrophilic films .
Electrochemical Behavior :
| Property | Sodium Benzoate | This compound |
|---|---|---|
| Passivation Type | Adsorptive | Adsorptive/Oxidative |
| Oxide Layer Formation | Inhibited | Promoted (Fe³⁺-O, As⁵⁺-O) |
| Corrosion Inhibition | Moderate | High (due to oxidative effects) |
Sodium Butyl Xanthate (NaBX)
Functional Contrast :
- NaBX: A thiol-based collector that enhances mineral hydrophobicity by adsorbing via sulfur-metal bonds. At pH 9–11, NaBX promotes arsenopyrite flotation (recovery >80%) but fails under high alkalinity due to xanthate oxidation .
- m-NBO: Antagonizes NaBX by competing for surface sites. At pH 11.5, m-NBO (50 mg/L) reduces arsenopyrite recovery to <20% by displacing xanthate and forming hydrophilic Fe-As-O layers . Adsorption Competition:
| Condition | NaBX Adsorption | m-NBO Adsorption |
|---|---|---|
| pH 9 | Dominant (recovery ~70%) | Weak |
| pH 11.5 | Reduced (recovery ~40%) | Dominant (recovery ~20%) |
Organotin(IV) Nitrobenzoates
Structural and Application Differences :
- Organotin Nitrobenzoates: Feature tin (Sn) coordinated to nitrobenzoate ligands. For example, trimethyltin(IV) 3-nitrobenzoate shows antimalarial activity, leveraging Sn–O/N coordination for bioactivity .
- Its applications are industrial (flotation, corrosion inhibition) rather than biomedical. Coordination Modes:
| Compound Type | Coordination Mode | Key Applications |
|---|---|---|
| This compound | Ionic/Monodentate | Mineral processing, corrosion |
| Copper Nitrobenzoate | Bidentate (chelating/bridging) | Catalysis, material science |
| Organotin Nitrobenzoate | Sn–O/N bonds | Pharmaceuticals |
Other Nitrobenzoate Derivatives
- Ethyl 2,3-Dichloro-4-Nitrobenzoate : Synthesized via nitration and esterification (93.7% yield, 98.2% purity) . Unlike m-NBO, it lacks water solubility and is used in organic synthesis.
- Amino-Dimethoxybenzoate: Intermediate in quinoline synthesis; nitrobenzoate reduction yields bioactive derivatives .
Key Research Findings
- Flotation Efficiency: m-NBO reduces arsenopyrite recovery by 60–80% at pH >11, outperforming traditional inhibitors like cyanide .
- Surface Oxidation : XPS confirms m-NBO increases Fe³⁺-O content from 45% to 55% and As⁵⁺-O from 20% to 35% .
- Economic Impact: In Chinese tin smelting, m-NBO reduces arsenic content by 50%, saving ~3–4 tons of tin per ton of arsenic removed .
Preparation Methods
Direct Nitration of Benzoic Acid
The most common laboratory method involves nitrating benzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic aromatic substitution reaction.
Procedure :
- Nitration : Benzoic acid is dissolved in concentrated H₂SO₄ at 0–5°C. A mixture of HNO₃ and H₂SO₄ is added dropwise, maintaining temperatures below 10°C to prevent polynitration.
- Isolation : The reaction mixture is poured onto ice, precipitating crude nitrobenzoic acid.
- Neutralization : The product is dissolved in aqueous sodium hydroxide (NaOH), filtered, and acidified to isolate nitrobenzoic acid. Final neutralization with NaOH yields sodium nitrobenzoate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Nitration Temperature | 0–10°C | |
| Molar Ratio (HNO₃:H₂SO₄) | 1:1.5–2.0 | |
| Yield of 3-Nitrobenzoic Acid | 58–67% |
Nitration of Methyl Benzoate Followed by Hydrolysis
This two-step approach avoids direct handling of reactive benzoic acid:
- Ester Nitration : Methyl benzoate is nitrated under controlled conditions.
- Hydrolysis and Neutralization :
Advantages :
- Higher regioselectivity for the meta isomer (3-nitrobenzoate) due to steric and electronic effects of the ester group.
- Reduced side reactions compared to direct benzoic acid nitration.
Industrial Production Methods
Industrial synthesis scales up laboratory protocols with optimizations for cost and efficiency:
Continuous-Flow Nitration
Large-scale reactors use continuous mixing and temperature control to enhance safety and yield:
- Reagents : Benzoic acid or methyl benzoate, oleum (65% SO₃), and HNO₃.
- Conditions : 80–130°C, pH 7–8.6 post-neutralization.
- Key Step : Sodium sulfate (Na₂SO₄) is removed via hot filtration, leaving this compound in solution.
Yield Optimization :
| Parameter | Industrial Scale | Source |
|---|---|---|
| Temperature Control | 100–110°C | |
| Purity After Crystallization | ≥98% |
Catalytic Sulfonation (Alternative Route)
While less common, sulfonation of nitrobenzene with oleum followed by neutralization has been explored:
- Reagents : Nitrobenzene, oleum, NaOH.
- Conditions : 80–105°C, pH 7–8.6.
- Outcome : Sodium 3-nitrobenzenesulfonate forms as a byproduct, highlighting the need for precise stoichiometry.
Purification and Isolation Techniques
Recrystallization
Crude this compound is purified via recrystallization:
Column Chromatography
For high-purity requirements (e.g., pharmaceutical intermediates), silica gel chromatography separates isomers:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Nitration | Simple, fewer steps | Low meta selectivity | 58–67% |
| Ester Nitration | High meta selectivity | Multi-step process | 65–71% |
| Industrial Continuous | Scalable, cost-effective | Requires specialized equipment | 70–75% |
Key Parameters Influencing Yield and Purity
Temperature Control
Stoichiometry
- Excess HNO₃ (5–10%) minimizes unreacted starting material.
- NaOH neutralization at pH 8–12 prevents acid degradation.
Recent Advances and Alternative Methods
Microwave-Assisted Nitration
Reduces reaction time from hours to minutes:
Q & A
Basic: What are the standard protocols for synthesizing sodium nitrobonzoate, and what analytical techniques ensure purity and structural integrity?
Sodium nitrobenzoate synthesis typically involves nitration of benzoic acid derivatives followed by neutralization with sodium hydroxide. For example, 2-chloro-5-nitrobenzoic acid can be synthesized via controlled nitration and purified through recrystallization to achieve high purity . Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% threshold recommended for research-grade material) .
- Elemental Analysis to verify stoichiometry .
Basic: How can researchers characterize the electrochemical behavior of this compound in aqueous solutions?
Electrochemical characterization employs cyclic voltammetry and electrochemical impedance spectroscopy (EIS) to study redox activity and adsorption kinetics. For instance, studies in acetate solutions revealed that this compound inhibits iron corrosion via adsorption, with oxygen competing to promote oxide passivation . Ensure controlled pH (e.g., 3.0–5.0) and standardized reference electrodes (e.g., Ag/AgCl) for reproducibility.
Advanced: How does this compound influence the passivation mechanisms of metals, and what experimental approaches resolve contradictions in adsorption vs. oxide passivation?
Conflicting data on adsorption-dominated vs. oxide-mediated passivation can arise from varying experimental conditions (e.g., oxygen availability, pH). To resolve this:
- In-situ Raman Spectroscopy or X-ray Photoelectron Spectroscopy (XPS) can identify surface species (e.g., Fe₃O₄ vs. adsorbed nitrobenzoate layers) .
- Potentiodynamic Polarization under deaerated vs. aerated conditions isolates oxygen’s role .
- Atomic Force Microscopy (AFM) quantifies adsorption layer thickness and stability .
Advanced: What strategies optimize this compound’s stability under varying environmental conditions, and how to design experiments to assess degradation?
Stability optimization requires:
- Accelerated Aging Studies : Expose samples to UV light, elevated temperatures (e.g., 40–60°C), and humidity (70–90% RH) to simulate long-term degradation .
- Kinetic Modeling : Monitor degradation products via LC-MS and fit data to zero/first-order models.
- Co-solvent Screening : Polar aprotic solvents (e.g., acetone) enhance stability in multi-step syntheses .
Methodological: How should researchers address discrepancies in reported corrosion inhibition efficiencies of this compound across studies?
Discrepancies often stem from:
- Material Variability : Standardize metal substrates (e.g., iron purity, surface roughness).
- Electrolyte Composition : Control anion/cation concentrations (e.g., acetate vs. sulfate) .
- Statistical Validation : Use ANOVA to compare inhibition efficiency across ≥3 replicates, reporting confidence intervals (e.g., 95% CI) .
Advanced: What mechanistic insights can be gained from crystallographic studies of this compound derivatives?
X-ray diffraction (XRD) of derivatives like (R,E)-3-(4-chlorophenyl)-1-phenylallyl 4-nitrobenzoate reveals:
- Dihedral Angles between aromatic rings (e.g., 66.43°), influencing π-π stacking interactions .
- Conformational Flexibility : Correlate crystal packing (e.g., centroid-centroid distance: 3.735 Å) with solubility and reactivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (UN1325: combustible solid) .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces to predict inhibition efficiency .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize synthesis conditions .
- QSAR Models : Relate substituent effects (e.g., nitro group position) to biological or catalytic activity .
Methodological: How to design a reproducible experimental workflow for studying this compound’s role in multi-step organic syntheses?
- Stepwise Reaction Monitoring : Use HPLC or TLC to track intermediates (e.g., mercaptobenzoate formation) .
- Stoichiometric Precision : Maintain molar ratios (e.g., 1:1 nitrobenzoate:mercaptan) to minimize side products.
- Temperature Control : Optimize exothermic steps (e.g., nitration) using jacketed reactors .
Advanced: What interdisciplinary approaches resolve challenges in scaling this compound applications from lab to pilot studies?
- Process Analytical Technology (PAT) : Implement inline sensors (e.g., FTIR) for real-time monitoring .
- Life Cycle Assessment (LCA) : Evaluate environmental impacts of solvents/reagents to align with green chemistry principles .
- Collaborative Validation : Partner with corrosion science and materials engineering groups to test industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
